molecular formula C19H19N5O2 B2884378 N-(2-(1H-indol-3-yl)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide CAS No. 1396793-08-0

N-(2-(1H-indol-3-yl)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

Cat. No. B2884378
CAS RN: 1396793-08-0
M. Wt: 349.394
InChI Key: TUUSHBZDWIJNOI-UHFFFAOYSA-N
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Description

N-(2-(1H-indol-3-yl)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is commonly referred to as IPA-3, and it has been shown to have a significant impact on various biochemical and physiological processes.

Scientific Research Applications

Synthesis and Characterization

Compounds structurally similar to N-(2-(1H-indol-3-yl)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide have been synthesized to explore their potential biological activities. Studies detail the synthesis of derivatives involving pyrazole, pyrimidine, and azetidine rings through various chemical reactions. These syntheses involve the use of hydrazine hydrate, acetylacetone, and other reagents to yield compounds with potential biological activities (Hassan, Hafez, & Osman, 2014; Abdallah, 2007).

Cytotoxicity and Anticancer Potential

Several studies have been conducted to assess the cytotoxicity of compounds similar to this compound against various cancer cell lines. These compounds have shown promise in inhibiting the growth of cancer cells, suggesting potential applications in anticancer therapy (Bu, Chen, Deady, & Denny, 2002).

Antimicrobial Activity

The antimicrobial properties of related compounds have also been explored, with some demonstrating significant activity against a range of bacterial and fungal pathogens. This suggests potential applications in the development of new antimicrobial agents (Hassan, 2013; Ayyash & Habeeb, 2019).

Ethylene Biosynthesis Inhibition

In the context of plant biology, derivatives of pyrazinecarboxamide, similar to the compound of interest, have been identified as inhibitors of ethylene biosynthesis in Arabidopsis thaliana. These findings suggest potential applications in agriculture to reduce postharvest loss by delaying the ripening and senescence of fruits and flowers (Sun et al., 2017).

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c25-18(14-11-24(12-14)19(26)17-10-20-7-8-21-17)22-6-5-13-9-23-16-4-2-1-3-15(13)16/h1-4,7-10,14,23H,5-6,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUSHBZDWIJNOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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